![molecular formula C7H9F3N3OP B14432059 N-[3-(Trifluoromethyl)phenyl]phosphoric triamide CAS No. 77055-83-5](/img/structure/B14432059.png)
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide is a compound that belongs to the class of phosphoric triamidesThe presence of the trifluoromethyl group in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable substance for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoromethyl)phenyl]phosphoric triamide typically involves the reaction of 3-(trifluoromethyl)aniline with phosphoric triamide precursors under controlled conditions. One common method includes the use of a reflux condenser and a magnetic stirring bar in a flame-dried capped round-bottom flask. The reaction is carried out in the presence of triethylamine and anhydrous toluene as the solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized phosphoric triamide derivatives, while substitution reactions can produce a variety of substituted phenyl phosphoric triamides .
Aplicaciones Científicas De Investigación
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[3-(Trifluoromethyl)phenyl]phosphoric triamide involves its ability to form strong hydrogen bonds with electron-rich substances such as anions. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for specific targets. The molecular targets and pathways involved include hydrogen bonding interactions with anions and other electron-rich species .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[3-(Trifluoromethyl)phenyl]phosphoric triamide include other phosphoric triamides with different substituents on the phenyl ring, such as:
- N,N’,N’'-tris[3,5-bis(trifluoromethyl)phenyl]phosphoric triamide
- Phosphoric triamides with alkyl substituents
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring high-performance materials and reagents .
Propiedades
Número CAS |
77055-83-5 |
|---|---|
Fórmula molecular |
C7H9F3N3OP |
Peso molecular |
239.13 g/mol |
Nombre IUPAC |
N-diaminophosphoryl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H9F3N3OP/c8-7(9,10)5-2-1-3-6(4-5)13-15(11,12)14/h1-4H,(H5,11,12,13,14) |
Clave InChI |
ZKVJHXYEVLGYHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NP(=O)(N)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
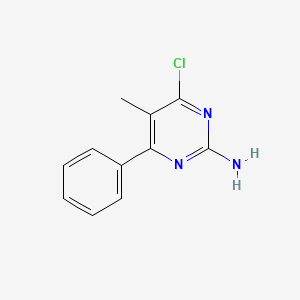
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)

![2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-](/img/structure/B14431991.png)
![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
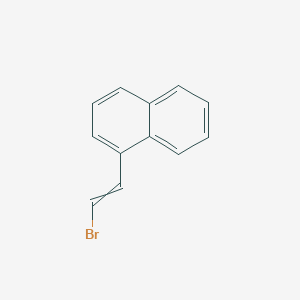
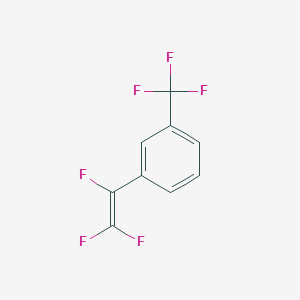

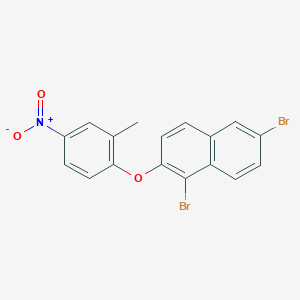
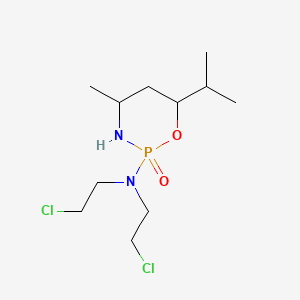
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
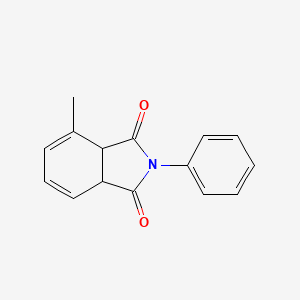
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
